2-[(2,5-dichloro-6-oxopyrimidin-1-yl)methyl]benzonitrile
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Overview
Description
2-[(2,5-dichloro-6-oxopyrimidin-1-yl)methyl]benzonitrile is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The presence of the dichloro and benzonitrile groups in its structure suggests potential biological activity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dichloro-6-oxopyrimidin-1-yl)methyl]benzonitrile typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Benzonitrile Substitution: The final step involves the nucleophilic substitution of the chlorinated pyrimidine with a benzonitrile derivative under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzonitrile group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The dichloro groups on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[(2,5-dichloro-6-oxopyrimidin-1-yl)methyl]benzonitrile can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of pyrimidine are often explored for their antiviral, anticancer, and antimicrobial properties. The compound could be investigated for similar therapeutic applications.
Industry
In the industrial sector, such compounds can be used in the development of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(2,5-dichloro-6-oxopyrimidin-1-yl)methyl]benzonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, inhibiting their activity or modulating signaling pathways. The presence of the dichloro and nitrile groups suggests potential for strong binding interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-oxo-6H-pyrimidine: Similar structure but lacks the benzonitrile group.
2-(2,6-Dichloro-4-oxo-4H-pyrimidin-1-ylmethyl)-benzonitrile: Similar structure with different substitution pattern on the pyrimidine ring.
2-(2,5-Dichloro-6-oxo-6H-pyrimidin-1-ylmethyl)-benzamide: Similar structure with an amide group instead of a nitrile group.
Uniqueness
The unique combination of the dichloro-pyrimidine and benzonitrile groups in 2-[(2,5-dichloro-6-oxopyrimidin-1-yl)methyl]benzonitrile may confer distinct reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C12H7Cl2N3O |
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Molecular Weight |
280.11 g/mol |
IUPAC Name |
2-[(2,5-dichloro-6-oxopyrimidin-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C12H7Cl2N3O/c13-10-6-16-12(14)17(11(10)18)7-9-4-2-1-3-8(9)5-15/h1-4,6H,7H2 |
InChI Key |
QUTSQTCGELHGCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CN=C2Cl)Cl)C#N |
Origin of Product |
United States |
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